ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methylindane
- 2-methylindane
- 4-methylindane
- 5-methylindane
Uniqueness
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to other indene derivatives .
Properties
CAS No. |
327178-34-7 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13;/h3-6,10-11H,2,7,13H2,1H3;1H |
InChI Key |
VBDYBLKMUZPABV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C1N.Cl |
Origin of Product |
United States |
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